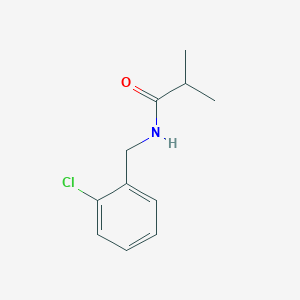
N-(2-chlorobenzyl)-2-methylpropanamide
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-methylpropanamide, also known as CB-03-01, is a synthetic compound that has gained significant attention in recent years due to its potential use in various scientific research applications. CB-03-01 is a non-steroidal anti-androgen that has been shown to have high affinity for the androgen receptor, making it a promising candidate for use in studies related to androgen regulation.
Wirkmechanismus
N-(2-chlorobenzyl)-2-methylpropanamide works by binding to the androgen receptor and preventing the binding of androgens such as testosterone and dihydrotestosterone. This results in a decrease in androgen receptor activity, which can have a variety of effects depending on the specific tissues and cells involved.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-methylpropanamide has been shown to have a variety of effects on the body, including a decrease in sebum production in the skin, a decrease in prostate cancer cell growth, and a decrease in serum testosterone levels. These effects are thought to be due to the inhibition of androgen receptor activity by N-(2-chlorobenzyl)-2-methylpropanamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chlorobenzyl)-2-methylpropanamide in lab experiments is its high affinity for the androgen receptor, which makes it a potent and selective inhibitor of androgen receptor activity. However, one limitation of using N-(2-chlorobenzyl)-2-methylpropanamide is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-chlorobenzyl)-2-methylpropanamide. One area of interest is in the development of N-(2-chlorobenzyl)-2-methylpropanamide analogs that may have improved solubility and other properties that could make them more suitable for use in various experimental conditions. Another area of interest is in the use of N-(2-chlorobenzyl)-2-methylpropanamide in combination with other drugs or therapies to enhance its effects or to target specific tissues or cells. Finally, there is a need for further research to better understand the mechanisms of action of N-(2-chlorobenzyl)-2-methylpropanamide and its potential uses in various disease states.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-2-methylpropanamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of androgen regulation, where N-(2-chlorobenzyl)-2-methylpropanamide has shown to be a potent and selective inhibitor of androgen receptor activity. This makes it a promising candidate for use in studies related to prostate cancer, androgen-dependent skin disorders, and other conditions related to androgen regulation.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)11(14)13-7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHPDMWKOSRTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348451 | |
| Record name | N-(2-Chlorobenzyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4841308.png)
![6-({4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4841309.png)
![ethyl 4-(4-chlorobenzyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4841318.png)
![5-benzyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B4841326.png)


![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-mesityl-N~2~-methylglycinamide](/img/structure/B4841349.png)
![2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4841352.png)
![3-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxyphenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4841357.png)


![N',N'''-1,2-ethanediylbis[N-(3-chlorophenyl)urea]](/img/structure/B4841388.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4841403.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4841420.png)